壳聚糖四聚体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

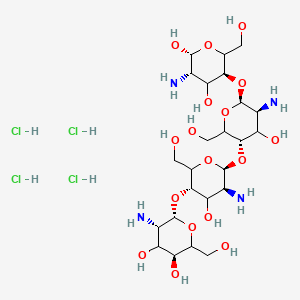

Chitosan Tetramer is a derivative of chitosan, a naturally occurring biodegradable and non-toxic polymer. It is synthesized by amidation reaction between the carboxyl group of aniline tetramer and the amine group of chitosan . Chitosan is a linear polysaccharide, comprising β-1,4-linked D-glucosamine (GlcN) and N-acetyl-D-glucosamine (GlcNAc) residues .

Synthesis Analysis

The synthesis of Chitosan Tetramer involves an amidation reaction between the carboxyl group of aniline tetramer and the amine group of chitosan . Chitosan is a naturally occurring biopolymer, which is manufactured by deacetylation of chitin . A number of chitosan derivatives are prepared by chemical or enzymatic hydrolysis of chitin or chitosan .Molecular Structure Analysis

The molecular structure of Chitosan Tetramer is complex and involves the interaction of various functional groups. The C-2 group of sugar units in the structure affects the binding of the enzyme to oligosaccharides, which could result in different cleavage patterns toward chito-oligosaccharides (COSs) and cello-oligosaccharides .Chemical Reactions Analysis

Chitosan Tetramer undergoes various chemical reactions. For instance, nitrite deamination under acidic conditions (HNO2 reaction) of chitosan produces 2,5-anhydro-D-mannose that can be determined by its furfural derivative with the anthrone–H2SO4 reagent .Physical and Chemical Properties Analysis

Chitosan Tetramer, like chitosan, has unique physicochemical properties. It is biocompatible, biodegradable, non-toxic, and has antimicrobial activity . The physical and chemical properties, hydrolysis, and the degree of deacetylation of chitosan have been studied .科学研究应用

生物医学植入应用:壳聚糖及其变体,包括壳聚糖四聚体,在各种生物医学应用中非常有用,如伤口敷料、药物输送和组织工程。它们具有生物相容性,在可植入的生物医学应用中具有潜力 (Khor & Lim, 2003)。

抑制真菌和诱导植物抗生素:已发现壳聚糖四聚体能有效诱导豌豆组织中植物抗生素的积累并抑制真菌生长,验证了它们在植物保护和抗病原体方面的作用 (Hadwiger, Ogawa & Kuyama, 1994)。

药物输送系统和再生医学:壳聚糖的生物相容性、凝胶形成能力和高吸附能力使其适用于药物输送系统和再生医学中的支架 (Dash, Chiellini, Ottenbrite & Chiellini, 2011)。

选择性电渗析分离:壳聚糖四聚体在寡聚体的选择性分离中发挥作用,具有在生物活性成分纯化中的潜在应用 (Aider, Brunet & Bazinet, 2008)。

生物降解性和毒性分析:壳聚糖,包括其四聚体形式,是可生物降解的,并已评估其生物分布和毒性,这对于其在药物输送和组织工程中的安全使用至关重要 (Kean & Thanou, 2010)。

辐照制备:壳聚糖寡聚体,包括四聚体,可以通过辐照制备,提供了制备这些生物活性化合物的方法 (Choi et al., 2002)。

酶促生产用于工业应用:壳聚糖四聚体是通过酶促生产用于潜在的工业应用,有助于改善对其作用方式的理解 (Hembach, Cord-Landwehr & Moerschbacher, 2017)。

活细胞成像:壳聚糖纳米颗粒,包括基于四聚体的结构,由于其独特性能,可用于活细胞成像 (Li et al., 2013)。

环境、化学和生物传感:壳聚糖四聚体用于形成光子晶体,用于感测各种环境中的pH变化 (Ryan et al., 2016)。

组织工程应用:它们在支架的开发中起着重要作用,为组织工程提供了细胞生长和再生的平台 (In-Yong Kim et al., 2008)。

作用机制

Target of Action

Chitosan Tetramer, a derivative of chitosan, interacts with various biomolecules such as proteins, nucleic acids, and phospholipids . It is particularly suited for specific interactions with part anionic, part hydrophobic target biomolecules . The mono-acetylated chitosan tetramer carrying its acetyl group at the non-reducing end unit has the highest priming activity .

Mode of Action

Chitosan Tetramer exhibits a dose-dependent growth-inhibitory effect . It permeabilizes the cell membrane to small cellular components, coupled with a significant membrane depolarization . It is speculated that the binding of chitosan to teichoic acids, coupled with a potential extraction of membrane lipids (predominantly lipoteichoic acid), results in a sequence of events, ultimately leading to bacterial death .

Biochemical Pathways

Chitosan Tetramer affects biochemical pathways linked to energy metabolism, which play a role in the development, persistence, and resistance of tumors to treatment . It is involved in the induction and/or upregulation of genes related to development, vegetative growth, and carbon and nitrogen metabolism .

Pharmacokinetics

These properties have a fundamental effect on the biological and technological performance of the polymer . It is soluble in dilute acids, which enhances its usability in various applications .

Result of Action

Chitosan Tetramer permeabilizes the high-fluidity plasma membrane and increases the production of intracellular oxygen species (ROS) . It also has neuroprotective properties, including anti-neuroinflammatory activity, suppression of β-amyloid and acetylcholinesterase formation, and anti-apoptosis effects .

Action Environment

The antimicrobial activity of Chitosan Tetramer is influenced by several factors . Its interaction with cells is affected by the environment, including pH levels . It is also compatible with mammalian cell lines as well as with biocontrol fungi (BCF). BCF resistant to chitosan have low-fluidity membranes and high glucan/chitin ratios in their cell walls .

未来方向

Chitosan and its derivatives, including Chitosan Tetramer, have immense potential for future research. They are being explored for their potential applications in various fields such as biomedical applications, environmental protection, and more . The goal of chitosan-based biomaterials research will continue to be the modification of chitosan that produces significant derivatives with better qualities .

属性

IUPAC Name |

(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;tetrahydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O17.4ClH/c25-9-15(35)18(6(2-30)39-21(9)38)43-23-11(27)17(37)20(8(4-32)41-23)45-24-12(28)16(36)19(7(3-31)42-24)44-22-10(26)14(34)13(33)5(1-29)40-22;;;;/h5-24,29-38H,1-4,25-28H2;4*1H/t5?,6?,7?,8?,9-,10-,11-,12-,13+,14?,15?,16?,17?,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYACONDITADORN-MNBTVNAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O[C@@H]4C(O[C@H]([C@H](C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Cl4N4O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743981 |

Source

|

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117399-50-5 |

Source

|

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)

![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)